molecular formula C24H20AsCl B1201796 Tetraphenylarsonium chloride CAS No. 507-28-8

Tetraphenylarsonium chloride

Cat. No. B1201796
CAS RN: 507-28-8
M. Wt: 418.8 g/mol
InChI Key: NRZGVGVFPHPXEO-UHFFFAOYSA-M
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Description

Tetraphenylarsonium chloride, also known as TPA, is a quaternary ammonium salt composed of four phenyl rings and an arsine group. It is a white crystalline solid that is soluble in water and alcohols. TPA has a wide range of applications in the scientific community, including synthesis, research, and lab experiments.

Scientific Research Applications

  • It's used in the spectrophotometric determination of niobium, forming an ion-pair with niobium that is extractable into a chloroform-acetone solution. This method has been applied successfully to steels and alloys (Affsprung & Robinson, 1967).

  • Tetraphenylarsonium chloride reacts with palladium in the presence of thiocyanate to produce a complex that is extractable into chloroform for spectrophotometric determination of palladium (Magee & Khattak, 1964).

  • It has been studied for its extraction and polymerization properties in chloroform, showing that polymerization occurs at higher concentrations (Fok, Hugus, & Sandell, 1969).

  • This compound is also used in the spectrophotometric method for determining tungsten, forming an ion-pair with tungsten that is extractable into chloroform (Affsprung & Murphy, 1964).

  • A study on the extraction mechanism of pertechnetate with this compound in chloroform from aqueous chloride solutions has been conducted (Omori, Muraoka, & Suganuma, 1994).

  • Its application in detecting and determining perchlorate in sea water has been investigated, where it forms a visible precipitate with sea water containing perchlorate (Greenhalgh & Riley, 1961).

  • This compound has been examined for its effects on the growth and digestive enzymes of Tribolium confusum and Tribolium castaneum larvae (Ishaaya, Yablonski, Ascher, & Casida, 1980).

  • It has also been used in the precipitation titration of perchlorate, with potentiometric end-point detection (Selig, 1979).

Safety and Hazards

Tetraphenylarsonium chloride is classified as Acute Tox. 3 for both oral and inhalation toxicity . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

Relevant Papers A systematic study of the extraction of pertechnetate with this compound in chloroform from aqueous chloride solutions has been carried out . Fundamental parameters governing the distribution equilibrium of this compound were determined .

Biochemical Analysis

Biochemical Properties

Tetraphenylarsonium chloride plays a significant role in biochemical reactions, particularly in the solubilization of polyatomic anions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit ATP synthesis in yeast mitochondria without affecting the ATP/O ratio . This interaction suggests that this compound can bind to specific sites on the ATP synthase enzyme, thereby inhibiting its activity. Additionally, it can interact with other biomolecules such as polyatomic anions, facilitating their solubilization in organic media .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to induce DNA damage in human lymphoblastoid cell lines, indicating its potential genotoxicity . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to decrease the rate of ATP synthesis in yeast mitochondria, which can impact cellular energy metabolism . The genotoxic effects of this compound are particularly significant at higher concentrations, highlighting its potential impact on cellular health .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It acts as an enzyme inhibitor, blocking the activity of specific enzymes such as ATP synthase . This inhibition occurs through binding interactions with the enzyme, preventing its normal function. Additionally, this compound can act as an ionophore, facilitating the passage of ions across cell membranes . This ionophoric activity can disrupt cellular ion homeostasis, leading to changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to this compound has been shown to induce significant DNA damage and inhibit ATP synthesis . These effects highlight the importance of monitoring the temporal dynamics of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can induce toxic or adverse effects. For instance, high concentrations of this compound have been shown to induce significant DNA damage in human lymphoblastoid cell lines . In animal models, similar threshold effects may be observed, with higher doses leading to increased toxicity and adverse cellular responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes such as ATP synthase . This inhibition can disrupt normal cellular metabolism, leading to changes in energy production and utilization. Additionally, this compound can interact with polyatomic anions, facilitating their solubilization and transport within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. As an ionophore, it can facilitate the passage of ions across cell membranes, affecting its localization and accumulation within cells . This compound can also interact with specific transporters, influencing its distribution within different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with ATP synthase suggests localization to mitochondrial membranes, where it can inhibit ATP synthesis . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential cellular effects.

properties

IUPAC Name

tetraphenylarsanium;chloride
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InChI

InChI=1S/C24H20As.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1
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InChI Key

NRZGVGVFPHPXEO-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
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Molecular Formula

C24H20AsCl
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Related CAS

15912-80-8 (Parent)
Record name Tetraphenylarsonium chloride
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DSSTOX Substance ID

DTXSID20964938
Record name Tetraphenylarsonium chloride
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Molecular Weight

418.8 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Tetraphenylarsonium chloride
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CAS RN

507-28-8
Record name Tetraphenylarsonium chloride
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Record name TETRAPHENYLARSONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tetraphenylarsonium chloride?

A1: this compound has the molecular formula (C6H5)4AsCl and a molecular weight of 418.83 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: While a specific molecular structure of this compound is not detailed in the provided abstracts, several papers describe its use in analytical methods. For example, one study utilized spectrophotometry to measure tetraphenylarsonium perchlorate at 264 nm after its dissolution in acetonitrile. [] Another paper mentions infrared (IR) spectroscopy for identifying perchlorate in sea water by analyzing the insoluble perchlorate salt formed upon reacting with this compound. []

Q3: Is this compound soluble in organic solvents?

A3: Yes, this compound exhibits good solubility in various organic solvents. For instance, it readily dissolves in chloroform, a property exploited in solvent extraction procedures. [, , , , ]

Q4: How is this compound utilized in analytical chemistry?

A4: this compound serves as a valuable reagent in analytical techniques like gravimetry and spectrophotometry. It facilitates the precipitation of various anions, including perchlorate, dichromate, and fluorotantalate, enabling their quantification. [, , ]

Q5: Can this compound be used for metal extraction?

A5: Yes, this compound demonstrates utility in extracting metals like boron and protactinium from mineral acid solutions. This extraction involves the formation of complexes between the metal ions and specific ligands, followed by the formation of extractable ion-associates with tetraphenylarsonium cations. [, ]

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